molecular formula C22H18N2O B12473142 2-Benzyl-3-(3-methylphenyl)quinazolin-4-one

2-Benzyl-3-(3-methylphenyl)quinazolin-4-one

Cat. No.: B12473142
M. Wt: 326.4 g/mol
InChI Key: OWBLTDOJKNCVKG-UHFFFAOYSA-N
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Description

2-Benzyl-3-(3-methylphenyl)quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(3-methylphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with benzyl chloride and 3-methylbenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of quinazolinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(3-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(3-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its benzyl and methylphenyl groups contribute to its enhanced antimicrobial and anticancer properties .

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

2-benzyl-3-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O/c1-16-8-7-11-18(14-16)24-21(15-17-9-3-2-4-10-17)23-20-13-6-5-12-19(20)22(24)25/h2-14H,15H2,1H3

InChI Key

OWBLTDOJKNCVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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